PI4P Exhibits Significantly Higher Binding Affinity for PH Domains than PI3P and PI5P
In a comparative binding assay using recombinant PH domains, PI4P demonstrates a dissociation constant (Kd) of 25.3 ± 0.5 nM, which is 1.7-fold lower (indicating higher affinity) than the Kd for PI3P (42.1 ± 13.7 nM) and 1.9-fold lower than the Kd for PI5P (47.4 ± 5.4 nM) [1]. The addition of phosphatidylserine (PS) further enhances PI4P binding affinity to 20.9 ± 3.2 nM, whereas PS has minimal effect on PI3P binding (Kd remains 43.3 ± 8.5 nM).
| Evidence Dimension | Binding affinity (Kd) for PH domain |
|---|---|
| Target Compound Data | PI4P Kd = 25.3 ± 0.5 nM (no PS); 20.9 ± 3.2 nM (with PS) |
| Comparator Or Baseline | PI3P Kd = 42.1 ± 13.7 nM (no PS); PI5P Kd = 47.4 ± 5.4 nM (no PS) |
| Quantified Difference | PI4P Kd is 1.7-fold lower than PI3P and 1.9-fold lower than PI5P |
| Conditions | Recombinant PH domain binding assay; PC/PIP ratio of 95:5; ± phosphatidylserine |
Why This Matters
Higher binding affinity of PI4P for PH domains translates to greater sensitivity and lower background in protein-lipid overlay assays and lipid pull-down experiments, making it the preferred ligand for studying PH domain-mediated membrane recruitment.
- [1] Sankaran VG, Klein DE, Sachdeva MM, Lemmon MA. High-Affinity Binding of a FYVE Domain to Phosphatidylinositol 3-Phosphate Requires Intact Phospholipid but Not FYVE Domain Oligomerization. Biochemistry. 2001;40(29):8581-8587. Table 1. View Source
